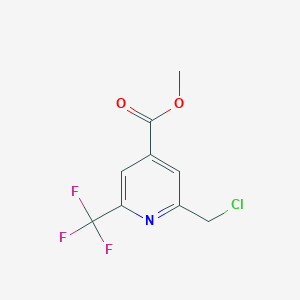
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to the isonicotinate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the isonicotinate core. One common method involves the reaction of methyl isonicotinate with chloromethylating agents under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isonicotinates, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
科学研究应用
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
作用机制
The mechanism of action of Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
Methyl 2-(trifluoromethyl)isonicotinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-(chloromethyl)isonicotinate: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activity.
Methyl 6-(trifluoromethyl)isonicotinate: Similar structure but without the chloromethyl group, affecting its reactivity and applications.
Uniqueness
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct reactivity and physicochemical properties. This combination of functional groups makes it a versatile compound with a wide range of applications in various scientific fields .
属性
分子式 |
C9H7ClF3NO2 |
|---|---|
分子量 |
253.60 g/mol |
IUPAC 名称 |
methyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)5-2-6(4-10)14-7(3-5)9(11,12)13/h2-3H,4H2,1H3 |
InChI 键 |
JLULXLSBYWUTLA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC(=C1)C(F)(F)F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


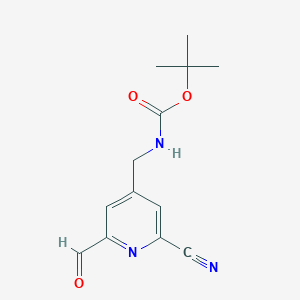
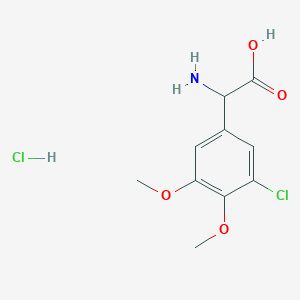

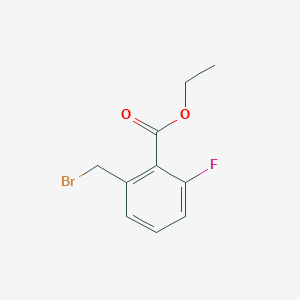
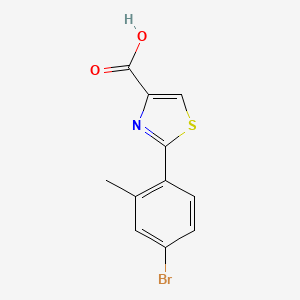
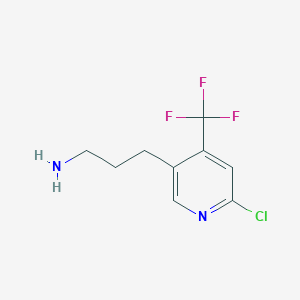
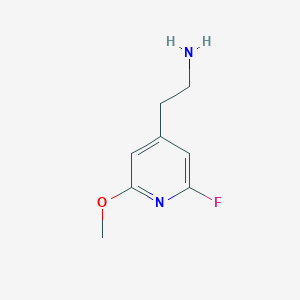
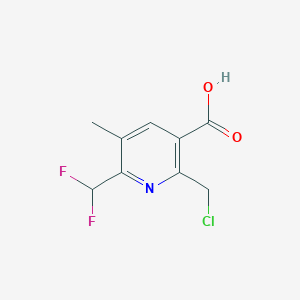

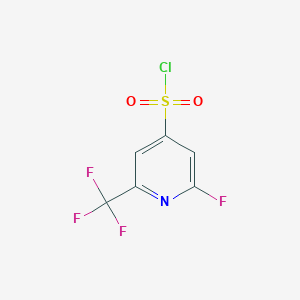
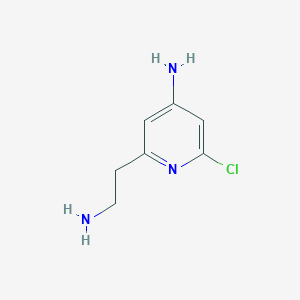
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-4-formyl-8,9-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14853565.png)
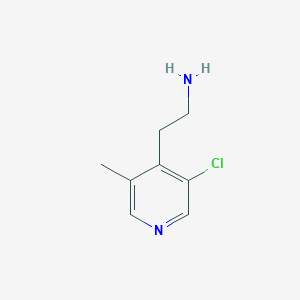
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14853572.png)
